Positional Isomerism: Ortho vs. Para Substitution Affects Predicted Density and Boiling Point
The ortho-substituted Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate exhibits a predicted density of 1.158 g/cm³ and a predicted boiling point of 399.9 °C at 760 mmHg . In contrast, the para-substituted isomer (Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate) has a predicted density of 1.178 g/cm³ and a predicted boiling point of 405.5 °C at 760 mmHg . These differences, while seemingly small, can significantly impact chromatographic retention times, distillation conditions, and solvent compatibility in synthetic workflows.
| Evidence Dimension | Predicted physicochemical properties (density and boiling point) |
|---|---|
| Target Compound Data | Density: 1.158 g/cm³; Boiling Point: 399.9 °C |
| Comparator Or Baseline | Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate (para isomer): Density: 1.178 g/cm³; Boiling Point: 405.5 °C |
| Quantified Difference | Density: 0.020 g/cm³ lower for ortho; Boiling Point: 5.6 °C lower for ortho |
| Conditions | Predicted values based on computational models (ACD/Labs or similar) |
Why This Matters
These physicochemical differences necessitate distinct purification and handling protocols, making the ortho compound the essential choice when ortho-specific reactivity or physical properties are required.
